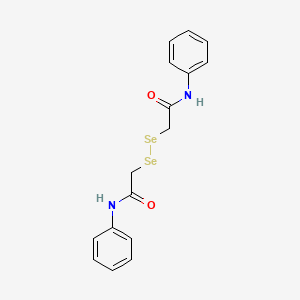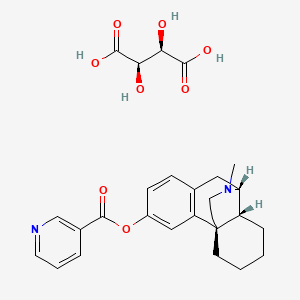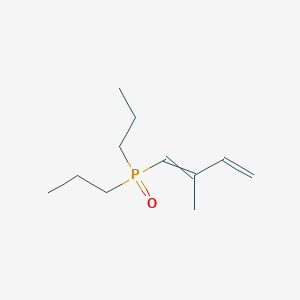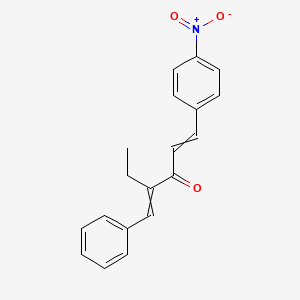
Acetamide, 2,2'-diselenobis(N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2’-diselenobis(N-phenyl-): is an organic compound that contains selenium atoms It is a derivative of acetamide and is characterized by the presence of two selenium atoms bonded to phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2’-diselenobis(N-phenyl-) typically involves the reaction of o-iodobenzamides with dilithium diselenide. This reaction can be controlled by the presence of water, providing a simple and efficient protocol to obtain the desired diselenide compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for Acetamide, 2,2’-diselenobis(N-phenyl-) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, 2,2’-diselenobis(N-phenyl-) undergoes several types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, 2,2’-diselenobis(N-phenyl-) has several scientific research applications:
Chemistry: Used as a reagent and catalyst in organic synthesis due to its unique selenium-selenium bond.
Biology: Studied for its antioxidant properties and potential cytotoxic effects against cancer cell lines.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2’-diselenobis(N-phenyl-) involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Acetanilide: A simpler derivative of acetamide with a phenyl group.
N-Phenylacetamide: Another derivative with a similar structure but without selenium atoms.
Benzisoselenazolones: Compounds with a selenium-nitrogen bond, also studied for their antioxidant properties.
Uniqueness: Acetamide, 2,2’-diselenobis(N-phenyl-) is unique due to its selenium-selenium bond, which imparts distinct chemical properties and biological activities
Propiedades
Número CAS |
64046-56-6 |
|---|---|
Fórmula molecular |
C16H16N2O2Se2 |
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
2-[(2-anilino-2-oxoethyl)diselanyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H16N2O2Se2/c19-15(17-13-7-3-1-4-8-13)11-21-22-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
Clave InChI |
CDDWDFQDZXNHCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C[Se][Se]CC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)

![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)


![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)

![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)

-lambda~5~-phosphane](/img/structure/B14499581.png)



